5-Methylfurfurylamine

Description

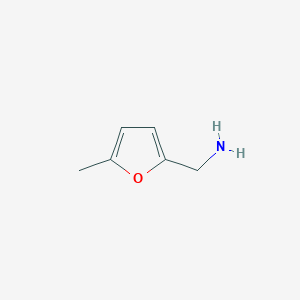

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5-methylfuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEAGSCGERFGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369204 | |

| Record name | 5-Methylfurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-16-8 | |

| Record name | 5-Methylfurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-furylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.

1. Chemical Structure and Synthesis

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The bromophenyl substitution enhances its biological activity by affecting the electronic properties of the molecule.

2.1 Antibacterial Activity

Research indicates that derivatives of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine exhibit promising antibacterial properties. In vitro studies have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives demonstrated comparable activity to standard antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| PM3 | S. aureus | 18 |

| PM3 | E. coli | 16 |

| Standard Antibiotic | S. aureus | 20 |

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies report that 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine exhibits significant cytotoxicity with IC50 values indicating potent growth inhibition.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 0.2 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

2.3 Anti-inflammatory Activity

In vitro assays for anti-inflammatory activity demonstrated that this compound can inhibit protein denaturation, which is a marker for inflammation. The results suggest that it could potentially be developed into an anti-inflammatory agent .

2.4 Antioxidant Activity

The antioxidant capacity of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine was assessed using the H₂O₂ scavenging method. Results indicated significant scavenging activity compared to ascorbic acid, suggesting potential use in oxidative stress-related conditions.

3. Case Studies and Research Findings

Case Study: Anticancer Activity Evaluation

A study conducted by researchers involved synthesizing several derivatives of thiadiazole and evaluating their anticancer properties against MCF-7 cells using the Sulforhodamine B assay. The study found that modifications in the phenyl ring significantly enhanced the cytotoxic effects, with some derivatives achieving IC50 values as low as 0.28 µg/mL .

Research Findings: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that the presence of electron-withdrawing groups on the phenyl ring improved the overall biological activity of the thiadiazole derivatives .

4.

The biological activity of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine underscores its potential as a versatile pharmacophore in drug development. Its antibacterial, anticancer, anti-inflammatory, and antioxidant properties make it a candidate for further research aimed at addressing various health challenges. Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Methylfurfurylamine is recognized for its potential in pharmaceutical formulations due to its bioactive properties. It can serve as a precursor for synthesizing various medicinal compounds.

- Antiseptic Agents : The compound is involved in the synthesis of bioactive molecules that exhibit antiseptic properties, making it valuable in developing disinfectants and antiseptics .

- Antihypertensives and Diuretics : Research indicates that derivatives of furfurylamine, including this compound, can be utilized to create antihypertensive and diuretic agents, contributing to cardiovascular health management .

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of new furfuryl amine derivatives via reactions with aromatic aldehydes, leading to compounds with confirmed fungicidal activities against multiple fungal species at concentrations as low as 200 mg/L . This highlights the potential of this compound in developing antifungal medications.

Material Science Applications

In material science, this compound is explored for its role in producing functionalized materials.

- Polymer Manufacturing : The compound can be incorporated into polymers to enhance their properties. Its derivatives have been studied for use in creating corrosion inhibitors and other advanced materials .

- Chemical Intermediates : As a versatile building block, this compound can undergo various chemical transformations to produce intermediates that are crucial for synthesizing more complex chemical entities used in different industrial applications .

Agrochemical Applications

The agrochemical sector benefits from this compound through its potential use in developing herbicides and pesticides.

- Fungicidal Activity : Preliminary bioassays have shown that derivatives of this compound possess fungicidal properties, indicating their potential application in crop protection strategies against fungal pathogens .

Thermochemical Properties

Understanding the thermochemical properties of this compound is essential for its application in energy-related fields.

Table 1: Thermodynamic Properties of this compound

| Property | Value |

|---|---|

| Enthalpy of Formation (liquid) | −(134.5 ± 1.5) kJ/mol |

| Enthalpy of Vaporization | (53.3 ± 0.9) kJ/mol |

| Combustion Energy | −31,577.4 kJ/kg |

These thermodynamic values indicate the stability and energy characteristics of this compound, which are critical for its utilization as a fuel additive or in energy production processes .

Environmental Considerations

The synthesis methods for this compound are increasingly focusing on eco-friendly approaches, such as biological amination processes that operate under mild conditions compared to traditional methods that require high temperatures and pressures . This shift not only reduces environmental impact but also enhances the sustainability of chemical production.

Comparaison Avec Des Composés Similaires

Critical Analysis of Discrepancies and Methodologies

- Prior Literature Conflicts : Earlier studies reported furfurylamine’s ΔfH°(l) as -105.4 ± 8.6 kJ·mol⁻¹, but recent combustion calorimetry refined this to -92.6 ± 1.1 kJ·mol⁻¹, attributing discrepancies to experimental purity issues .

- Validation via G3 Calculations : Theoretical methods (G3 level) align with experimental ΔfH°(g) values within 4.6 kJ·mol⁻¹, confirming reliability .

Méthodes De Préparation

Direct Reductive Amination of 5-Methylfurfural

This one-pot method involves reacting 5-methylfurfural with ammonia under hydrogenation conditions. Raney nickel (Ni) or cobalt (Co) catalysts facilitate simultaneous imine formation and reduction.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst Loading | 10–15 wt% (relative to substrate) |

| Temperature | 120–160°C |

| Pressure | 3–5 MPa H₂ |

| Solvent | Methanol, ethanol, or 2-MeTHF |

| Ammonia Concentration | 2–4 equiv |

Mechanistic Insights

-

Imine Formation : 5-Methylfurfural reacts with NH₃ to form an imine intermediate.

-

Hydrogenation : The imine is reduced to 5-methylfurfurylamine via dissociative H₂ adsorption on the catalyst surface.

Catalyst Performance :

-

Raney Co : Higher selectivity (99.5% for analogous HMFA synthesis) but slower C–OH bond activation.

-

Raney Ni : Faster kinetics for C–O bond cleavage, enabling 82–88% yields in one-step reactions.

By-products :

-

Over-hydrogenation to 5-methyltetrahydrofurfurylamine.

-

Condensation products from furan ring opening.

Stepwise Reductive Amination

A two-stage process optimizes selectivity:

-

Low-Temperature Stage (120°C, 2 h) : Raney Co preferentially aminates the aldehyde group, minimizing side reactions.

-

High-Temperature Stage (160°C, 10 h) : Raney Ni activates the hydroxymethyl group, achieving 88.3% yield in model systems.

Advantages :

-

Reduced catalyst deactivation from NH₃ adsorption.

-

Higher purity compared to one-pot methods.

Comparative Method Analysis

| Method | Yield (%) | Reaction Time (h) | Catalyst Reusability | Scalability |

|---|---|---|---|---|

| Oxime Reduction | 70–85 | 12–18 | N/A | Moderate |

| One-Pot RA (Ni) | 82–88 | 12 | 4 cycles | High |

| Stepwise RA (Co/Ni) | 88–90 | 14 | 3 cycles | High |

Key Observations :

-

Catalytic methods outperform oxime reduction in scalability and solvent use (E-factor: 1.1 vs. 5–10).

-

Raney Ni deactivates after 4 cycles due to Ni₃N formation and amine adsorption.

Emerging Techniques and Optimization

Q & A

Basic: What experimental methodologies are used to determine the thermochemical properties of 5-Methylfurfurylamine?

The standard molar enthalpy of formation (ΔfH°(g)) and vaporization (ΔvapH°) of this compound are determined through two primary methods:

- Static Bomb Combustion Calorimetry : Measures the standard massic energy of combustion (ΔcU°) in oxygen at 298.15 K. This data is converted to ΔfH°(l) using thermodynamic cycles .

- Calvet Microcalorimetry : Quantifies ΔvapH° at 298.15 K by vaporizing the liquid phase under controlled conditions .

Combining these results yields ΔfH°(g). For this compound, experimental ΔfH°(g) is −81.2 ± 1.7 kJ·mol⁻¹, indicating higher stability than furfurylamine (−43.5 ± 1.4 kJ·mol⁻¹) due to methyl substituent effects .

Advanced: How do G3-level computational calculations validate experimental thermochemical data for this compound?

G3 quantum-chemical calculations estimate gas-phase enthalpies of formation by simulating molecular stability and substituent effects. For this compound, computed ΔfH°(g) aligns closely with experimental values (within ±2 kJ·mol⁻¹), confirming the accuracy of both methods. Discrepancies arise from approximations in solvation energy and vibrational contributions, which are refined iteratively .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Engineering Controls : Use local exhaust ventilation and closed systems to minimize inhalation/contact .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is insufficient .

- Storage : Keep away from oxidizers, strong acids, and ignition sources. Use grounded, non-sparking tools for handling .

Advanced: How does the methyl substituent influence the thermochemical stability of this compound compared to furfurylamine?

The methyl group at the 5-position enhances stability through:

- Hyperconjugation : Electron donation from the methyl group stabilizes the furan ring, reducing energy.

- Steric Effects : Minimal steric hindrance allows efficient packing in the liquid phase, lowering ΔvapH° (65.2 ± 0.8 kJ·mol⁻¹ vs. 59.3 ± 0.5 kJ·mol⁻¹ for furfurylamine) .

These effects collectively make this compound more energetically favorable for biomass-derived chemical synthesis .

Basic: What physicochemical properties of this compound are critical for experimental design?

Advanced: How is this compound applied in synthetic chemistry and material science?

- Diels-Alder Reactions : Accelerates crosslinking in hydrogels when paired with maleimide-functionalized polymers, enabling pH-responsive drug delivery systems .

- Imine Formation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, visualized via 3D computational simulations to study bond dynamics .

Basic: What analytical techniques characterize this compound’s purity and structure?

- GC-MS : Quantifies purity and detects volatile impurities .

- NMR (¹H/¹³C) : Confirms substituent positions and ring integrity .

- FTIR : Identifies functional groups (e.g., NH₂, C-O-C) .

Advanced: How do isotopic substitution studies inform the phase behavior of this compound derivatives?

Deuterium or ¹³C labeling tracks molecular interactions in CO₂ hydrate formation, revealing that methyl substitution alters nucleation kinetics by modifying hydrogen-bonding networks .

Basic: What computational tools model this compound’s reactivity?

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states .

- Molecular Dynamics (MD) : Simulates solvation effects and diffusion coefficients in aqueous systems .

Advanced: How do systematic review methodologies ensure reliable data synthesis for this compound research?

EFSA-tailored search strings (e.g., combining "this compound" with "toxicity," "synthesis," or "thermochemistry") minimize bias by retrieving comprehensive, peer-reviewed studies. Cochrane guidelines further reduce bias by prioritizing trials with robust allocation concealment and blinding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.